1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

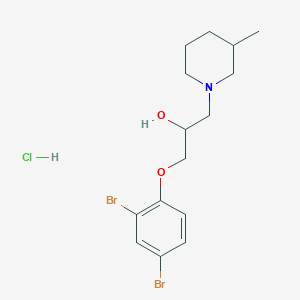

1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic small molecule characterized by a propan-2-ol backbone substituted with a 2,4-dibromophenoxy group and a 3-methylpiperidinyl moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

1-(2,4-dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br2NO2.ClH/c1-11-3-2-6-18(8-11)9-13(19)10-20-15-5-4-12(16)7-14(15)17;/h4-5,7,11,13,19H,2-3,6,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPDKBBRIVKDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound with potential pharmacological applications. Its structure incorporates a dibromophenoxy moiety and a piperidine derivative, suggesting possible interactions with biological systems, particularly in the context of receptor modulation and enzyme inhibition.

Chemical Structure

The compound's IUPAC name indicates its complex structure, which can be broken down into key functional groups:

- Dibromophenoxy group : This moiety may influence the compound's lipophilicity and binding affinity to biological targets.

- Piperidine ring : Known for its role in various pharmacological activities, this component may contribute to the compound's interaction with neurotransmitter receptors.

Research indicates that compounds similar to this compound often act as antagonists or modulators of G protein-coupled receptors (GPCRs). The specific interactions of this compound with GPCRs could lead to various biological effects, including modulation of neurotransmitter release and alterations in cellular signaling pathways .

Pharmacological Effects

This compound has shown potential in several pharmacological studies:

- Antagonistic Activity : The compound has been evaluated for its ability to inhibit specific GPCRs associated with metabolic disorders. In vitro studies suggest that it may effectively block melanin-concentrating hormone receptors, which are implicated in appetite regulation and energy homeostasis .

- Neurotransmitter Modulation : The piperidine component is hypothesized to interact with serotonin and dopamine receptors, potentially influencing mood and behavior. This modulation could have implications for treating depression and anxiety disorders .

- Anti-inflammatory Properties : Preliminary studies indicate that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This suggests that this compound may also possess therapeutic potential in inflammatory conditions .

Study 1: GPCR Inhibition

In a controlled laboratory setting, researchers investigated the effects of this compound on cultured neuronal cells. The results demonstrated a significant reduction in receptor activation compared to untreated controls, indicating effective GPCR antagonism.

Study 2: Behavioral Analysis

A behavioral study involving animal models assessed the anxiolytic effects of the compound. Subjects treated with varying doses exhibited reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), supporting its potential role in anxiety management.

Data Summary

| Parameter | Value |

|---|---|

| Molecular Weight | 335.25 g/mol |

| Solubility | Soluble in DMSO |

| Target Receptors | Melanin Concentrating Hormone Receptor |

| Biological Activity | Antagonist/Modulator |

Comparison with Similar Compounds

1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol Hydrochloride

- Structural Differences: Replaces the 2,4-dibromo substituents with a single methoxy group at the 3-position of the phenoxy ring.

- Methoxy groups are electron-donating, altering electronic properties compared to the electron-withdrawing bromines.

1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol Hydrochloride

- Structural Differences: Contains a single bromine at the 2-position of the phenoxy ring and lacks the 3-methyl group on the piperidine.

- Impact :

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride

- Structural Differences: Adamantyl substituent on the phenoxy ring and a 4-methylpiperazine group.

- Piperazine (vs. piperidine) introduces an additional nitrogen, altering solubility and hydrogen-bonding capacity .

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol Hydrochloride

1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol Hydrochloride

- Structural Differences: Methyl groups on the phenoxy ring and a morpholine ring instead of piperidine.

- Impact :

Pharmacological and Physicochemical Properties

Halogen Effects

- Target Compound : The 2,4-dibromo substitution enhances electronegativity and halogen bonding, critical for interactions with hydrophobic receptor pockets.

Amine Group Modifications

Solubility and Salt Forms

- Hydrochloride vs. Dihydrochloride : The target’s single hydrochloride salt balances solubility and lipophilicity. Dihydrochloride analogs (e.g., ) may have higher aqueous solubility but increased hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.